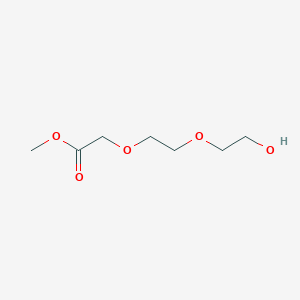

Methyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate

Description

Methyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate is a polyether ester featuring a hydroxy-terminated ethoxy chain and a methyl acetate group. This compound is characterized by its polar hydroxy group, which enhances hydrophilicity and hydrogen-bonding capacity. It is commonly utilized as a building block in organic synthesis, particularly in drug conjugates and PROTACs (Proteolysis Targeting Chimeras), where its solubility and bifunctional reactivity are advantageous .

Properties

IUPAC Name |

methyl 2-[2-(2-hydroxyethoxy)ethoxy]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O5/c1-10-7(9)6-12-5-4-11-3-2-8/h8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATSWWITXOGNCCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COCCOCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Etherification : Ethylene glycol reacts with ethylene oxide in a stepwise manner under alkaline conditions (e.g., NaOH or KOH) at 60–80°C. Each ethylene oxide unit is added via nucleophilic attack by the hydroxyl oxygen, forming a growing PEG chain.

-

Esterification : The terminal hydroxyl group of the triethylene glycol intermediate is acetylated using methyl bromoacetate in the presence of a base (e.g., NaH) in tetrahydrofuran (THF). This SN2 reaction proceeds at 0°C to room temperature over 12–24 hours.

Key Parameters :

-

Molar Ratios : A 1:3 ratio of ethylene glycol to ethylene oxide ensures complete triethylene glycol formation.

-

Catalysts : Alkali hydroxides (e.g., NaOH) accelerate etherification, while NaH facilitates esterification by deprotonating the hydroxyl group.

-

Yield : Typical yields range from 65% to 77% for the esterification step, depending on purification methods.

Tosylation-Substitution Strategy

An alternative method employs tosylation to activate the hydroxyl group for subsequent substitution, enabling precise control over the reaction sequence. This approach is particularly useful for avoiding over-alkylation in multi-step syntheses.

Synthetic Procedure

-

Tosylation : The hydroxyl group of tetraethylene glycol is converted to a tosylate using 4-methylbenzenesulfonyl chloride (TsCl) in THF with NaOH at 0°C. This produces 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl tosylate.

-

Azide Substitution : The tosylate undergoes an SN2 reaction with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C, yielding the corresponding azide.

-

Reduction and Esterification : The azide is reduced to an amine using triphenylphosphine (PPh₃) or hydrogenation (Pd/C), followed by reaction with methyl bromoacetate to form the target ester.

Advantages :

-

Selectivity : Tosylation directs substitution to the desired position, minimizing side reactions.

-

Scalability : This method is adaptable to industrial production, with reported yields of 82% for the tosylation step.

Esterification of the Corresponding Acid

A two-step synthesis involves first preparing 2-(2-(2-hydroxyethoxy)ethoxy)acetic acid, followed by esterification with methanol.

Acid Synthesis

-

Oxidation : Triethylene glycol is oxidized at the terminal hydroxyl group using Jones reagent (CrO₃ in H₂SO₄) to form 2-(2-(2-hydroxyethoxy)ethoxy)acetic acid.

-

Esterification : The acid is refluxed with methanol in the presence of concentrated H₂SO₄ (Fischer esterification), producing the methyl ester.

Optimization Notes :

-

Catalyst Loading : 5–10% H₂SO₄ by volume ensures complete conversion.

-

Reaction Time : 6–8 hours under reflux achieves >90% esterification.

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability. A continuous-flow reactor system is often employed for the etherification step, with ethylene oxide introduced under pressure (5–10 bar) to enhance reaction kinetics.

Process Overview

-

Continuous Etherification : Ethylene glycol and ethylene oxide are fed into a tubular reactor at 100°C with NaOH catalyst. Residence time is optimized to 30–60 minutes.

-

Distillation : Unreacted ethylene oxide is recovered via fractional distillation.

-

Batch Esterification : The triethylene glycol intermediate is esterified with methyl chloroacetate in a stirred-tank reactor at 50°C for 4 hours.

Quality Control :

-

Purity : >98% purity is achieved through vacuum distillation or column chromatography.

-

By-Products : Residual ethylene glycol and diethylene glycol are removed via aqueous extraction.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Complexity |

|---|---|---|---|---|

| Stepwise Etherification | 65–77% | >95% | High | Moderate |

| Tosylation-Substitution | 70–82% | >98% | Moderate | High |

| Acid Esterification | 80–90% | 90–95% | Low | Low |

Key Insights :

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate is utilized in several scientific research fields:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

Industry: It is used in the production of polymers and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate involves its interaction with specific molecular targets. The ethoxy groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can affect various biochemical pathways, making the compound useful in research and industrial applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s closest analogs differ in substituents on the ethoxy chain or ester group. Key examples include:

*Estimated based on molecular formula.

Key Observations:

Physicochemical Properties

- Solubility : The hydroxy group in this compound improves water solubility relative to methoxy (hydrophobic) or tert-butyl (bulky) analogs .

- Stability : Chloro-substituted derivatives (e.g., 2-(2-chloroethoxy)ethyl acetate) exhibit higher reactivity in nucleophilic substitutions but may pose toxicity concerns .

- Boiling Point : Ethoxy chain length and substituents influence volatility. Longer chains (e.g., tert-butyl derivatives) reduce volatility compared to methyl esters .

Biological Activity

Methyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate, a compound with the molecular formula , has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a methyl ester functional group along with hydroxyethoxy substituents, which may influence its solubility and bioavailability. The presence of these groups is believed to enhance its interaction with biological targets, potentially leading to therapeutic applications.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- The hydroxyethoxy group enhances solubility, allowing for better absorption and interaction with cellular targets.

- Potential interactions with enzymes involved in inflammatory processes or oxidative stress pathways could be key to its activity.

Research Findings and Case Studies

- In Vitro Studies : Laboratory studies have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines in cell cultures. These findings suggest potential therapeutic applications in treating inflammatory diseases.

- Animal Models : Animal studies are necessary to evaluate the pharmacokinetics and pharmacodynamics of this compound. Research on related compounds has indicated promising results in reducing inflammation and oxidative damage in vivo.

- Comparative Analysis : A comparative study of this compound with other phenolic esters revealed that it possesses unique properties that could be advantageous for specific therapeutic applications.

Data Table: Comparative Biological Activities

| Compound Name | Structure | Notable Properties | Biological Activity |

|---|---|---|---|

| This compound | Structure | Methyl ester, hydroxyethoxy groups | Potential anti-inflammatory, antioxidant |

| Methyl 4-hydroxybenzoate | Structure | Antimicrobial properties | Antimicrobial |

| Ethyl 3,4-dihydroxybenzoate | Structure | Antioxidant properties | Antioxidant |

Q & A

Q. What are the common synthetic routes for Methyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate, and how do reaction conditions influence yield?

this compound is typically synthesized via multi-step etherification and esterification reactions. A standard approach involves:

- Step 1 : Reacting ethylene glycol derivatives (e.g., 2-(2-hydroxyethoxy)ethanol) with methyl bromoacetate under basic conditions (e.g., NaH in THF) to form intermediate ethers .

- Step 2 : Further etherification with hydroxyethyl-protected intermediates, followed by acid-catalyzed esterification to yield the final product .

Yield optimization requires precise control of stoichiometry (e.g., 1:1 molar ratio of reactants), inert atmosphere (N₂/Ar), and catalysts like p-toluenesulfonic acid (~5 mol%) . Purification via silica gel chromatography or preparative HPLC (acetonitrile/water gradients) achieves >95% purity .

Q. What spectroscopic and chromatographic techniques are used to characterize this compound?

Key characterization methods include:

- NMR : ¹H/¹³C NMR to confirm ether/ester linkages. Peaks at δ 3.6–4.3 ppm (OCH₂ groups) and δ 3.3 ppm (methyl ester) are diagnostic .

- LC-MS : High-resolution MS (e.g., ESI-QTOF) to verify molecular ion [M+H]⁺ at m/z 193.1 (calculated for C₈H₁₆O₅) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–220 nm) assess purity. Retention times vary with mobile phase (e.g., 1.01 minutes under acetonitrile/ammonium acetate conditions) .

Q. How does the compound’s structure influence its solubility and stability in aqueous buffers?

The compound’s polyethylene glycol (PEG)-like backbone (2-(2-hydroxyethoxy)ethoxy groups) enhances water solubility (~50 mg/mL in PBS pH 7.4) compared to non-PEGylated esters. Stability studies (pH 1–9, 37°C) show hydrolysis of the methyl ester at extremes (pH <3 or >8), with a half-life >24 hours at pH 7.4 . Storage at –20°C in anhydrous DMSO is recommended for long-term stability .

Advanced Research Questions

Q. How can synthetic challenges (e.g., side reactions during etherification) be mitigated?

Common issues include:

- Competing elimination : Occurs under strong basic conditions (e.g., excess NaH). Mitigation: Use milder bases (K₂CO₃) and lower temperatures (0–5°C) .

- Incomplete esterification : Add catalytic DMAP (4-dimethylaminopyridine) to activate the carbonyl group .

- Purification difficulties : Replace traditional column chromatography with centrifugal partition chromatography (CPC) for higher recovery of polar intermediates .

Q. What strategies optimize the compound’s application in drug delivery systems (e.g., prodrug design)?

The compound’s PEG-ether and ester moieties make it suitable for:

- Prodrug conjugation : Esterase-sensitive linkages enable controlled release. Example: Covalent attachment of anticancer agents (e.g., doxorubicin) via the hydroxyl group, achieving >80% payload release in vitro (pH 5.5 lysosomal conditions) .

- Nanoparticle functionalization : Surface grafting improves colloidal stability (PDI <0.2) and reduces protein opsonization in serum .

Q. How do structural modifications (e.g., tert-butyl vs. methyl esters) affect reactivity and biological activity?

Comparative studies show:

- Hydrolysis rates : Methyl esters hydrolyze 3× faster than tert-butyl analogs in plasma (t₁/₂ = 2 vs. 6 hours), impacting prodrug activation kinetics .

- Biodistribution : Methyl derivatives exhibit higher renal clearance (70% in 24 hours) vs. tert-butyl analogs (45%), due to reduced lipophilicity (logP = –0.8 vs. 1.2) .

Q. What analytical workflows resolve contradictions in reported toxicity data?

Discrepancies in cytotoxicity (e.g., IC₅₀ = 10–100 µM across studies) arise from assay conditions. A standardized workflow includes:

- Metabolic stability assays : Liver microsomes (human/rat) to quantify esterase-mediated hydrolysis rates .

- ROS detection : Flow cytometry with DCFH-DA to assess oxidative stress (correlates with toxicity at >50 µM) .

- Apoptosis markers : Caspase-3/7 activation (luminescence assays) distinguishes necrotic vs. apoptotic pathways .

Q. How is computational modeling used to predict the compound’s interactions with biomolecules?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.